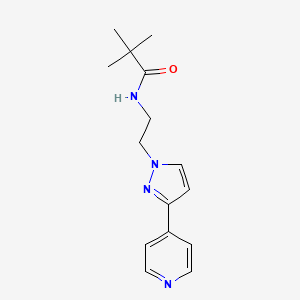

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

Description

Propriétés

IUPAC Name |

2,2-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-9-11-19-10-6-13(18-19)12-4-7-16-8-5-12/h4-8,10H,9,11H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFAIOUOWPCIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves the reaction of 3-(pyridin-4-yl)-1H-pyrazole with 2-bromoethyl pivalate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazole nitrogen attacks the bromoethyl group, leading to the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .

Applications De Recherche Scientifique

Anticancer Activity

One of the most promising applications of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is in cancer research. Studies have shown that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated sub-micromolar activity against 13 cancer cell lines, suggesting potential for development as a therapeutic agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The inhibition of CDK2 by similar compounds has shown promise in inducing apoptosis in cancer cells, highlighting the potential therapeutic role of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide in targeted cancer therapy .

Neuropharmacological Effects

Research indicates that compounds with similar structures may also possess neuropharmacological properties. The inhibition of phosphodiesterase enzymes (PDEs) has been linked to improved cognitive functions and potential treatments for neurodegenerative diseases . The mechanism involves modulation of cyclic nucleotide levels, which could be beneficial in conditions such as schizophrenia and Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the efficacy of a pyrazole-based compound similar to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide against ovarian cancer cells. The compound was shown to significantly reduce cell viability and induce apoptosis through the activation of specific apoptotic pathways. This case underscores the potential application of this class of compounds in developing new anticancer therapies .

Case Study 2: Inhibition of CDK2

Another study focused on the structure-activity relationship (SAR) of pyrazole derivatives, identifying key modifications that enhance CDK2 inhibition. The findings revealed that certain substitutions on the pyrazole ring led to increased potency and selectivity against CDK2 compared to other kinases. This highlights the importance of chemical modifications in optimizing therapeutic efficacy for cancer treatment .

Mécanisme D'action

The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Key Structural and Functional Differences:

Pyrazole vs. Halogen Substituents : The target compound incorporates a pyrazole ring, which introduces additional nitrogen atoms and aromatic character compared to halogenated analogs (e.g., chloro, iodo derivatives in ). This may improve solubility or interactions with polar biological targets.

Molecular Weight : The target compound has a lower molecular weight (~323.36) compared to bulkier derivatives like N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide (412.65), suggesting better pharmacokinetic properties.

Functional Groups : Unlike carboxylic acid or dimethoxymethyl-containing analogs , the target lacks ionizable or sterically demanding groups, which could reduce metabolic instability.

Research Implications and Limitations

- Biological Relevance : While halogenated compounds (e.g., HB180–HB182) may exhibit antimicrobial or anticancer activity due to electronegative substituents , the target’s pyrazole moiety could target kinases or inflammatory pathways.

Activité Biologique

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 272.35 g/mol. The structure features a pivalamide group linked to a pyridinyl-pyrazole moiety, which is crucial for its biological interactions.

Research indicates that N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide exhibits various biological activities, primarily through:

- Receptor Modulation : It acts as an antagonist at certain receptors, influencing signaling pathways associated with various physiological responses.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in disease processes.

Biological Activity Overview

The following table summarizes the biological activities reported for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide:

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide was tested against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of this compound. It was found to effectively reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases. The mechanism involved inhibition of the NF-kB signaling pathway, which is crucial for the expression of inflammatory genes .

Structure-Activity Relationship (SAR)

The structure activity relationship studies reveal that modifications to the pivalamide group can significantly affect the biological activity of the compound. For instance:

- Substituent Variations : Altering the substituents on the pyridine ring can enhance receptor binding affinity and selectivity.

- Linker Length : Changes in the ethylene linker between the pyrazole and pivalamide groups influence both potency and pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.